4-(2-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine
Description
4-(2-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine is a tertiary amine featuring a conjugated but-3-en-1-amine backbone substituted with a 2-methoxyphenyl group, a phenyl group, and a dimethylamino moiety.
Properties
CAS No. |
915318-13-7 |
|---|---|
Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine |
InChI |
InChI=1S/C19H23NO/c1-20(2)15-9-13-17(16-10-5-4-6-11-16)18-12-7-8-14-19(18)21-3/h4-8,10-14H,9,15H2,1-3H3 |
InChI Key |
UDHLIVXPGFJURO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC=C(C1=CC=CC=C1)C2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reagents, along with proper reaction control, is crucial for the successful industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds similar to 4-(2-methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine exhibit various pharmacological properties. These include:
- Antidepressant Activity : Compounds in this class are being investigated for their potential antidepressant effects, possibly through modulation of neurotransmitter systems .
- Anticancer Properties : Preliminary studies suggest that derivatives may have cytotoxic effects against certain cancer cell lines, warranting further investigation into their mechanisms of action and efficacy .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows for:
- Synthesis of Novel Compounds : The presence of the methoxy group and the double bond in the butenyl chain makes it a valuable precursor for synthesizing other functionalized organic compounds .
- Catalytic Applications : Research has explored its use as a catalyst or reagent in various organic transformations, including electrophilic aromatic substitution reactions and cross-coupling reactions .
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal examined the antidepressant potential of compounds structurally related to 4-(2-methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine. The research involved behavioral assays in animal models, showing significant reductions in depressive-like behaviors when administered at specific dosages .
Case Study 2: Synthesis of Novel Anticancer Agents
In another investigation, researchers synthesized derivatives from 4-(2-methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine to evaluate their anticancer properties against human cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity, suggesting potential for further development as anticancer drugs .
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structurally related compounds and their key distinctions:
Table 1: Comparative Analysis of Structural Analogs
Key Comparative Insights:
Substituent Effects on Reactivity: The 2-methoxyphenyl group in the target compound may confer steric hindrance compared to 4-methoxyphenyl analogs (e.g., 4-Methoxy-N-(4-phenylbut-3-en-2-yl)aniline), altering reaction kinetics in electrophilic substitution . Dimethylamino groups (as in the target compound and 2-(3-((Dimethylamino)methyl)-4-methoxyphenyl)ethan-1-amine) enhance basicity (pKa ~9–10) compared to primary or secondary amines, influencing solubility and binding to biological targets .
Pharmacological Potential: Compounds with methoxyphenyl and dimethylamino motifs (e.g., 2-(3-((Dimethylamino)methyl)-4-methoxyphenyl)ethan-1-amine) are frequently explored for CNS activity due to their ability to cross the blood-brain barrier .
Synthetic and Industrial Applications :
- N-(Diphenylmethylene) derivatives (e.g., compound 4f) are often intermediates in the synthesis of pharmaceuticals, leveraging their conjugated systems for stabilization .
- 4-Methoxy-N-(4-phenylbut-3-en-2-yl)aniline is utilized in materials science, particularly in dye synthesis, due to its extended π-system .
Biological Activity
4-(2-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine, commonly referred to by its chemical name, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 281.392 g/mol
- CAS Number : 915318-13-7
Biological Activity Overview
The biological activity of 4-(2-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine has been investigated in various studies, indicating several potential therapeutic applications:
-
Anticancer Properties :
- The compound has shown significant efficacy in inducing apoptosis in cancer cell lines. Specifically, it demonstrated an EC value of 2 nM in cell-based assays, indicating potent anticancer activity .
- In xenograft models, it exhibited strong tumor suppression capabilities, suggesting its potential as an effective anticancer agent.
-
Antimicrobial Activity :
- Preliminary studies indicate that derivatives of related compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell membranes and the generation of reactive oxygen species (ROS), leading to bacterial cell death .
- Further investigation is required to establish the specific antimicrobial efficacy of 4-(2-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine.
- Anti-inflammatory Effects :
The mechanisms by which 4-(2-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine exerts its biological effects are still under investigation. However, several hypotheses include:
- Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Interaction with Cellular Membranes : Similar compounds have been shown to disrupt microbial membranes, which may be a contributing factor to any observed antimicrobial activity.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
